mCPSOB
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-(9H-Carbazol-9-yl)-5-(phenylsulfonyl)phenyl)-9H-carbazole involves multiple steps. The key steps include:
Formation of the Carbazole Derivative: This involves the reaction of carbazole with a suitable halogenated benzene derivative under basic conditions.
Coupling Reaction: The final step involves coupling the sulfonylated intermediate with another carbazole derivative under catalytic conditions to form the final product.
Industrial Production Methods
Industrial production of 9-(3-(9H-Carbazol-9-yl)-5-(phenylsulfonyl)phenyl)-9H-carbazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Sublimation is often used to obtain ultra-pure grade chemicals .
Chemical Reactions Analysis
Types of Reactions
9-(3-(9H-Carbazol-9-yl)-5-(phenylsulfonyl)phenyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of 9-(3-(9H-Carbazol-9-yl)-5-(phenylsulfonyl)phenyl)-9H-carbazole, which can be used for further applications in organic electronics and light-emitting devices .
Scientific Research Applications
9-(3-(9H-Carbazol-9-yl)-5-(phenylsulfonyl)phenyl)-9H-carbazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-(3-(9H-Carbazol-9-yl)-5-(phenylsulfonyl)phenyl)-9H-carbazole involves its role as a host material in TADF applications. The compound facilitates efficient charge transfer and exciton confinement, leading to higher external quantum efficiency (EQE) in OLEDs. The electron-donating carbazole groups and electron-accepting diphenylsulfonyl group create a balanced ambipolar environment, which is crucial for the efficient operation of TADF devices .
Comparison with Similar Compounds
Similar Compounds
9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazole (mCP): Similar in structure but lacks the phenylsulfonyl group, resulting in lower thermal stability and triplet energy level.
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl (CBP): Another carbazole-based compound used in OLEDs, but with different electronic properties and applications.
Uniqueness
9-(3-(9H-Carbazol-9-yl)-5-(phenylsulfonyl)phenyl)-9H-carbazole stands out due to its higher glass transition temperature and triplet energy level, which prevent crystallization during operation and reduce phase separation. This results in significantly improved device thermal and morphological stability, making it a superior choice for high-performance OLED applications .
Properties
IUPAC Name |
9-[3-(benzenesulfonyl)-5-carbazol-9-ylphenyl]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24N2O2S/c39-41(40,27-12-2-1-3-13-27)28-23-25(37-33-18-8-4-14-29(33)30-15-5-9-19-34(30)37)22-26(24-28)38-35-20-10-6-16-31(35)32-17-7-11-21-36(32)38/h1-24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSLPGYMTNRXKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC(=C2)N3C4=CC=CC=C4C5=CC=CC=C53)N6C7=CC=CC=C7C8=CC=CC=C86 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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